molecular formula C11H6N4O4S2 B2965183 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941868-99-1

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2965183
CAS No.: 941868-99-1
M. Wt: 322.31
InChI Key: AEYBAGACJGHAEQ-UHFFFAOYSA-N
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Description

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrothiophene, thiazole, and oxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

The primary targets of this compound are mycobacterial cells , specifically the Mycobacterium tuberculosis H37Rv and multidrug-resistant M. tuberculosis . The compound has been found to be selective towards slow-growing mycobacteria and Gram-positive bacteria . It also targets the mycobacterial arylamine N-acetyltransferase enzyme , which is a key enzyme in metabolizing isoniazid, a first-line antituberculosis drug .

Mode of Action

The compound exhibits a bactericidal mode of action, particularly in Mycobacterium bovis BCG . It acts as an excellent whole-cell efflux pump inhibitor of the mycobacterial surrogate M. aurum, performing better than known efflux pump inhibitor verapamil . The 5-nitrothiophene moiety of the compound has been identified as a prospective inhibitor scaffold of the mycobacterial arylamine N-acetyltransferase enzyme .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of isoniazid, a first-line antituberculosis drug . By inhibiting the mycobacterial arylamine N-acetyltransferase enzyme, it disrupts the normal functioning of this pathway, leading to an increased effectiveness of isoniazid .

Pharmacokinetics

Its ability to inhibit the mycobacterial arylamine n-acetyltransferase enzyme suggests that it may influence the metabolism of other drugs, such as isoniazid .

Result of Action

The compound’s action results in the inhibition of mycobacterial growth, exhibiting a bactericidal effect . It has been found to have a lower cytotoxicity potential when compared with its antibacterial activity, suggesting a favorable therapeutic index . Its inhibition of the mycobacterial arylamine N-acetyltransferase enzyme also makes it a potential adjunctive therapy in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to produce 4-nitrothiophene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Synthesis of the Thiazole Ring: The nitrothiophene intermediate is then reacted with a thioamide in the presence of a base, such as potassium carbonate, to form the thiazole ring.

    Formation of the Oxazole Ring: The thiazole intermediate is further reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the final oxazole ring.

    Amidation Reaction: The final step involves the amidation of the oxazole-thiazole intermediate with a suitable amine, such as 5-amino-1,2-oxazole-3-carboxamide, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or oxazole derivatives.

Scientific Research Applications

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pigments.

Comparison with Similar Compounds

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with similar compounds such as:

    N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in structure but with a fluorophenyl group instead of the thiazole-oxazole moiety.

    N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Contains a fluorophenyl group and lacks the oxazole ring.

    (1E,1′E)-N,N′-(ethane-1,2-diyl)bis(1-(5-nitrothiophen-2-yl)methanimine): Features a bis-methanimine structure with nitrothiophene groups.

The uniqueness of this compound lies in its combination of nitrothiophene, thiazole, and oxazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYBAGACJGHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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